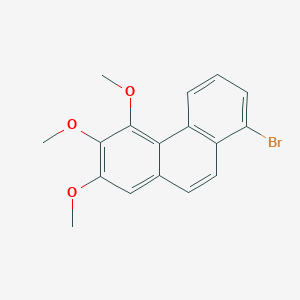
1-Bromo-5,6,7-trimethoxyphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5,6,7-trimethoxyphenanthrene is a chemical compound that belongs to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound is characterized by the presence of a bromine atom and three methoxy groups attached to the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5,6,7-trimethoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of 5,6,7-trimethoxyphenanthrene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of solvent, catalyst, and reaction parameters can be optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5,6,7-trimethoxyphenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 5,6,7-trimethoxyphenanthrene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of 5,6,7-trimethoxyphenanthrene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5,6,7-trimethoxyphenanthrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenanthrene derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-5,6,7-trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7-Trimethoxyphenanthrene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-2,3,4-trimethoxyphenanthrene: Similar structure but different positioning of methoxy groups, leading to variations in reactivity and biological activity.
1-Bromo-5,6,7-trimethoxy-9,10-dihydrophenanthrene: Contains additional hydrogen atoms, affecting its chemical properties and applications.
Uniqueness
1-Bromo-5,6,7-trimethoxyphenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
921932-12-9 |
|---|---|
Molekularformel |
C17H15BrO3 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
1-bromo-5,6,7-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H15BrO3/c1-19-14-9-10-7-8-11-12(5-4-6-13(11)18)15(10)17(21-3)16(14)20-2/h4-9H,1-3H3 |
InChI-Schlüssel |
TXCUNNNBXYSUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C=CC3=C2C=CC=C3Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


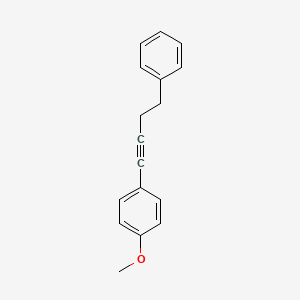
![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)
![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
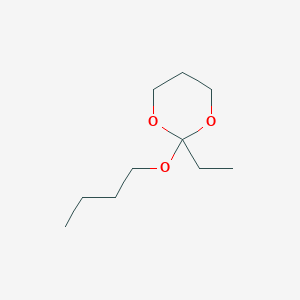
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
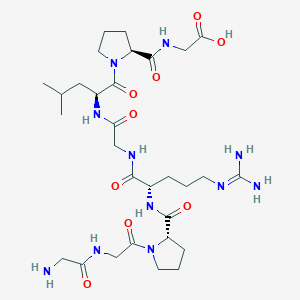
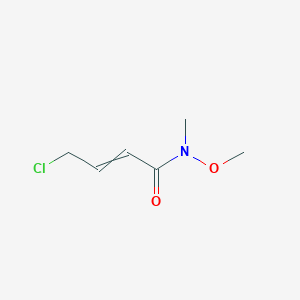
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)



![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)
